(2-Ethoxy-5-fluorophenyl)Zinc bromide
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Overview
Description
(2-ethoxy-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethoxy-5-fluorophenyl)zinc bromide typically involves the reaction of (2-ethoxy-5-fluorophenyl)magnesium bromide with zinc bromide in tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction conditions include maintaining a low temperature to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-ethoxy-5-fluorophenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by a carbon-carbon bond.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, such as palladium acetate or palladium chloride, and bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-ethoxy-5-fluorophenyl)zinc bromide is used in various scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (2-ethoxy-5-fluorophenyl)zinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst for further cycles .
Comparison with Similar Compounds
Similar Compounds
(2-ethoxy-2-oxo-ethyl)zinc bromide: Another organozinc compound used in similar cross-coupling reactions.
(2-ethoxy-5-methylphenyl)zinc bromide: A compound with a similar structure but different substituents, affecting its reactivity and applications.
Uniqueness
(2-ethoxy-5-fluorophenyl)zinc bromide is unique due to the presence of the fluorine atom, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H8BrFOZn |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
bromozinc(1+);1-ethoxy-4-fluorobenzene-6-ide |
InChI |
InChI=1S/C8H8FO.BrH.Zn/c1-2-10-8-5-3-7(9)4-6-8;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
BKZFHQRQPMECMP-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=[C-]C=C(C=C1)F.[Zn+]Br |
Origin of Product |
United States |
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